4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE
Overview
Description
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6210~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of diazatricyclo compounds It is characterized by its unique structure, which includes multiple rings and functional groups such as cyano, dimethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as trifluoromethyl can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
4,5-dicyano-1,2,3-triazole: Another nitrogen-rich compound with a similar core structure but different functional groups.
4,5-dicyano-2-(trifluoromethyl)imidazolium: A related compound with an imidazole ring and similar functional groups.
Uniqueness
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE is unique due to its complex structure, which includes multiple rings and diverse functional groups. This complexity allows for a wide range of chemical reactivity and biological interactions, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4,5-dicyano-11,11-dimethyl-N-[3-(trifluoromethyl)phenyl]-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O/c1-19(2)13-6-7-20(19,17-16(13)28-14(9-25)15(10-26)29-17)18(30)27-12-5-3-4-11(8-12)21(22,23)24/h3-5,8,13H,6-7H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGUWRRJZDEYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3=NC(=C(N=C23)C#N)C#N)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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